molecular formula C16H16O B098858 1,2-Diphenylbutan-1-one CAS No. 16282-16-9

1,2-Diphenylbutan-1-one

Cat. No.: B098858
CAS No.: 16282-16-9
M. Wt: 224.3 g/mol
InChI Key: UHKJKVIZTFFFSB-UHFFFAOYSA-N
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Description

1,2-Diphenylbutan-1-one is an organic compound with the molecular formula C16H16O. It is a ketone characterized by the presence of two phenyl groups attached to the first and second carbon atoms of a butanone backbone. This compound is known for its applications in various fields of scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Diphenylbutan-1-one can be synthesized through several methods. One common synthetic route involves the Friedel-Crafts acylation of benzene with butyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:

C6H6+CH3CH2COClAlCl3C6H5COCH2CH3\text{C}_6\text{H}_6 + \text{CH}_3\text{CH}_2\text{COCl} \xrightarrow{\text{AlCl}_3} \text{C}_6\text{H}_5\text{COCH}_2\text{CH}_3 C6​H6​+CH3​CH2​COClAlCl3​​C6​H5​COCH2​CH3​

Another method involves the condensation of benzaldehyde with acetophenone in the presence of a base such as sodium hydroxide, followed by reduction of the resulting α,β-unsaturated ketone.

Industrial Production Methods

Industrial production of this compound typically involves large-scale Friedel-Crafts acylation reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, reaction time, and the molar ratio of reactants.

Chemical Reactions Analysis

Types of Reactions

1,2-Diphenylbutan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield secondary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl groups in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products Formed

    Oxidation: Corresponding carboxylic acids

    Reduction: Secondary alcohols

    Substitution: Nitro, sulfonyl, or halogenated derivatives of this compound

Scientific Research Applications

1,2-Diphenylbutan-1-one has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of various organic compounds and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of fine chemicals, fragrances, and as an intermediate in the synthesis of other industrially important compounds.

Mechanism of Action

The mechanism of action of 1,2-Diphenylbutan-1-one depends on the specific application and the target molecule

    Enzyme Inhibition: It may inhibit specific enzymes by binding to their active sites, thereby affecting biochemical pathways.

    Receptor Binding: The compound can bind to specific receptors on cell surfaces, modulating cellular responses.

    DNA Interaction: It may interact with DNA, leading to changes in gene expression and cellular functions.

Comparison with Similar Compounds

1,2-Diphenylbutan-1-one can be compared with other similar compounds such as:

    1,2-Diphenylethanone: This compound has a shorter carbon chain and different chemical properties.

    1,2-Diphenylpropan-1-one: This compound has one less carbon atom in the backbone, leading to different reactivity and applications.

    2-Methyl-1,2-diphenylbutan-1-one:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties, making it suitable for various specialized applications.

Properties

IUPAC Name

1,2-diphenylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O/c1-2-15(13-9-5-3-6-10-13)16(17)14-11-7-4-8-12-14/h3-12,15H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHKJKVIZTFFFSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60305043, DTXSID10864670
Record name 1,2-diphenylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60305043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CERAPP_36221
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10864670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16282-16-9
Record name 16282-16-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168889
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2-diphenylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60305043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is significant about the synthesis of 1,2-diphenylbutan-1-one described in the research?

A: The research highlights a novel synthetic route for highly stereodefined tetrasubstituted acyclic all-carbon olefins []. This method utilizes this compound as a starting material and proceeds through a bis(2,6-xylyl)phosphate intermediate. This approach offers a high degree of stereocontrol, achieving a 97:3 stereoselectivity in the synthesis of tamoxifen, an anti-cancer drug. This highlights the potential of this compound as a valuable building block in the synthesis of complex molecules with defined stereochemistry.

Q2: What other applications for this compound are suggested by the research?

A: One study identifies this compound as one of the major compounds in an extract derived from the marine bacterium Streptomyces sp. GMY01 []. This extract demonstrated significant antiplasmodial activity against Plasmodium falciparum []. This finding suggests that this compound, either alone or in combination with other metabolites, could be a promising lead for developing new anti-malarial treatments.

Q3: How does the stereochemistry of related compounds influence their properties?

A: Research exploring the stereochemical assignment of 1,2-diphenylbut-3-en-1-ols and their epoxy derivatives emphasizes the importance of stereochemistry in determining molecular properties []. Different stereoisomers of these compounds, despite having the same molecular formula, exhibit distinct physical and chemical characteristics, ultimately influencing their biological activity and potential applications. This highlights the need for precise stereocontrol in synthetic methods, as exemplified by the synthesis of this compound derivatives for specific applications like drug development.

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